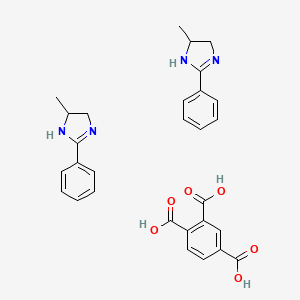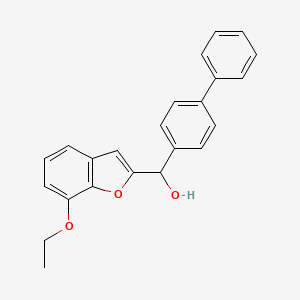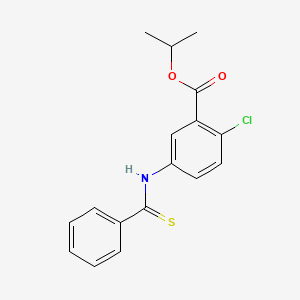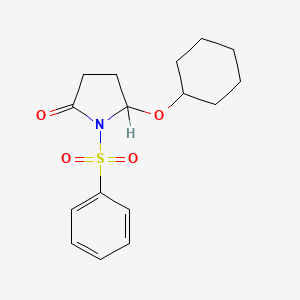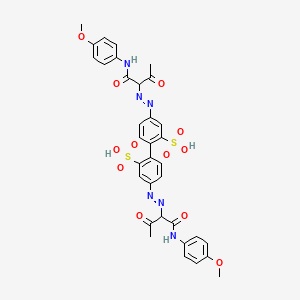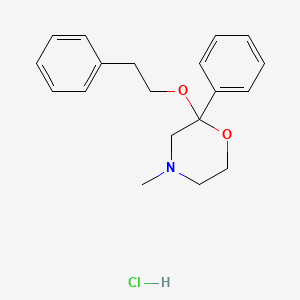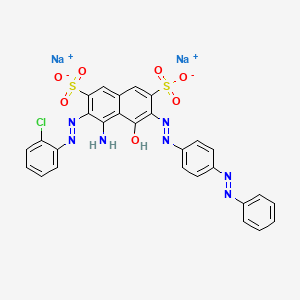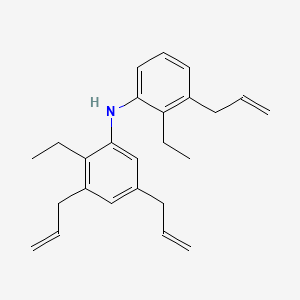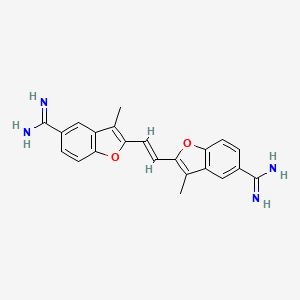
Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is a coordination compound that features a cobalt center complexed with a ligand containing azo, sulfonamide, and phenyl groups.
Vorbereitungsmethoden
The synthesis of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with the appropriate azo ligand under controlled conditions. The ligand is synthesized through a series of steps, starting with the diazotization of 5-aminosulfonyl-2-hydroxyaniline, followed by coupling with 3-oxo-N-phenylbutyramide. The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in the presence of lithium ions to form the final complex .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Substitution Reactions: The ligand framework allows for substitution reactions, where certain groups can be replaced by other functional groups under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands, leading to the formation of more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species can be harnessed to target cancer cells.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination and redox processes. The cobalt center can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is particularly useful in therapeutic applications, where controlled oxidative stress can be used to target specific cells or tissues .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other cobalt-based coordination complexes with azo ligands. Examples include:
- Cobalt bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
- Nickel bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
- Copper bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]
Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is unique due to the presence of lithium ions, which can influence its solubility and reactivity. Additionally, the specific arrangement of the ligand around the cobalt center imparts distinct electronic and steric properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
83249-68-7 |
|---|---|
Molekularformel |
C32H32CoLiN8O10S2+ |
Molekulargewicht |
818.7 g/mol |
IUPAC-Name |
lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/2C16H16N4O5S.Co.Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;;+1/b2*15-10-,20-19?;; |
InChI-Schlüssel |
ZNPLDXZSZZHCSB-QXFYPXFPSA-N |
Isomerische SMILES |
[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.[Co] |
Kanonische SMILES |
[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
